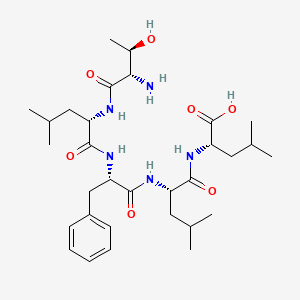
1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acid derivatives. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a phenyl ester group. The fluorophenyl group attached to the pyridine ring adds unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 4-(4-fluorophenyl)pyridine-3-carboxylic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(4-Fluorophenyl)pyridine-3-carboxylic acid: A precursor in the synthesis of the ester.
Phenyl 4-(4-fluorophenyl)pyridine-3-carboxylate: A closely related ester with similar properties.
Uniqueness: 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester stands out due to the presence of both a fluorophenyl group and a phenyl ester group, which confer unique chemical and biological properties. These structural features make it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
651053-63-3 |
|---|---|
Formule moléculaire |
C18H14FNO2 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
phenyl 4-(4-fluorophenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c19-16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(21)22-17-4-2-1-3-5-17/h1-13,15H |
Clé InChI |
OUGZKEHLFZNYMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)


![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)

![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)





